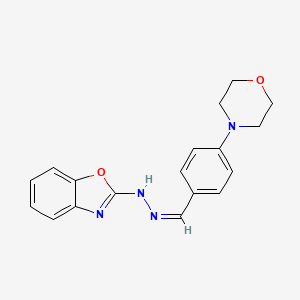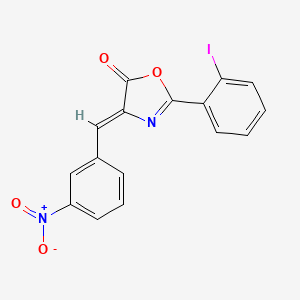![molecular formula C19H30N2O4 B3901117 Methyl 5-[7-(cyclobutylmethyl)-6-oxo-2,7-diazaspiro[4.5]decan-2-yl]-5-oxopentanoate](/img/structure/B3901117.png)
Methyl 5-[7-(cyclobutylmethyl)-6-oxo-2,7-diazaspiro[4.5]decan-2-yl]-5-oxopentanoate
Vue d'ensemble
Description
Methyl 5-[7-(cyclobutylmethyl)-6-oxo-2,7-diazaspiro[45]decan-2-yl]-5-oxopentanoate is a complex organic compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[7-(cyclobutylmethyl)-6-oxo-2,7-diazaspiro[4.5]decan-2-yl]-5-oxopentanoate typically involves a multi-step process. One common method includes the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method allows for the formation of the spirocyclic core with high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-[7-(cyclobutylmethyl)-6-oxo-2,7-diazaspiro[4.5]decan-2-yl]-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Methyl 5-[7-(cyclobutylmethyl)-6-oxo-2,7-diazaspiro[4.5]decan-2-yl]-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 5-[7-(cyclobutylmethyl)-6-oxo-2,7-diazaspiro[4.5]decan-2-yl]-5-oxopentanoate involves its interaction with specific molecular targets. It may act on G-protein coupled receptors (GPCRs) or other cellular pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
TRV130 (Oliceridine): A biased ligand for opioid receptors with a similar spirocyclic structure.
Other Spirocyclic Compounds: Various spirocyclic compounds with different substituents and functional groups.
Uniqueness
Methyl 5-[7-(cyclobutylmethyl)-6-oxo-2,7-diazaspiro[4.5]decan-2-yl]-5-oxopentanoate is unique due to its specific spirocyclic structure and the presence of both cyclobutyl and diazaspiro moieties. This combination of features contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
methyl 5-[7-(cyclobutylmethyl)-6-oxo-2,7-diazaspiro[4.5]decan-2-yl]-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-25-17(23)8-3-7-16(22)21-12-10-19(14-21)9-4-11-20(18(19)24)13-15-5-2-6-15/h15H,2-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZLDHXHWKHXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)N1CCC2(C1)CCCN(C2=O)CC3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({5-(1H-pyrazol-5-yl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3901039.png)
![4-(diethylamino)benzaldehyde [4-(2-thienyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3901042.png)
![1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B3901048.png)

![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B3901053.png)
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B3901064.png)
![2-(4-BROMOBENZOYL)-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-3-OL](/img/structure/B3901070.png)
![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B3901071.png)
![3-(2,4-DICHLOROPHENYL)-7-HYDROXY-8-[(PIPERIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE](/img/structure/B3901073.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide](/img/structure/B3901080.png)

![N-methyl-2-(4-propionylphenoxy)-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B3901089.png)
![[2-(4-Methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-(3,6,7-trimethyl-1-benzofuran-2-yl)methanone](/img/structure/B3901092.png)
![1-(2-{[(2-phenylethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B3901104.png)
